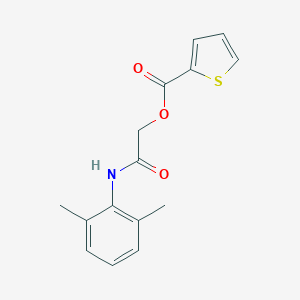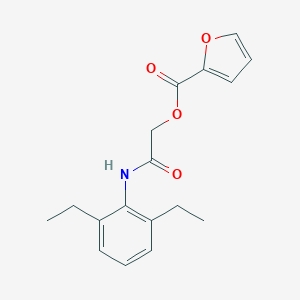![molecular formula C18H19NO5 B270995 ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate, also known as EOMCB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential use as an anti-cancer drug. EOMCB has been found to be effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies.
Mecanismo De Acción
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate works by inhibiting the activity of DHODH, which is an enzyme that is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks of DNA, and their synthesis is required for the growth and proliferation of cells. By inhibiting DHODH, this compound prevents the synthesis of pyrimidine nucleotides, thereby preventing the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in animal studies. This compound has also been found to have anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its activity can be easily measured using various biochemical assays. This compound has also been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound also has some limitations as a research tool. It is a complex compound that requires a high level of expertise in organic chemistry to synthesize. Additionally, this compound is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for this compound, which could lead to the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound on human health, and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate can be synthesized through a multistep process that involves the use of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The process involves the conversion of various starting materials into intermediate compounds, which are then further modified to produce the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been extensively studied for its potential use as an anti-cancer drug. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by targeting a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is known as dihydroorotate dehydrogenase (DHODH), and this compound inhibits its activity, thereby preventing the growth of cancer cells.
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
ethyl 4-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)9-3-5-11(6-4-9)19-16(20)14-10-7-12-13(8-10)24-18(22)15(12)14/h3-6,10,12-15H,2,7-8H2,1H3,(H,19,20) |
Clave InChI |
VUXLYJSVGLYPPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)